Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . This compound is known for its unique structure, which includes a thiazole ring, an aminomethyl group, and an ester functional group. It is primarily used in research and industrial applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate typically involves the esterification of 2-(aminomethyl)-1,3-thiazole-4-acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazoleacetic acid derivatives: Similar in structure but may have different functional groups.
Aminomethylthiazoles: Compounds with similar aminomethyl and thiazole groups but different ester groups.
Uniqueness
Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C9H14N2O2S/c1-6(2)13-9(12)3-7-5-14-8(4-10)11-7/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
QNEDAKYVIOHXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CSC(=N1)CN |
Origin of Product |
United States |
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